molecular formula C15H16FNO2 B2392911 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol CAS No. 306730-44-9

2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol

Cat. No.: B2392911
CAS No.: 306730-44-9
M. Wt: 261.296
InChI Key: AVJTZGXSIBADQY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol (CAS: 306730-44-9) is a fluorinated aromatic compound with the molecular formula C₁₅H₁₆FNO₂ and a molar mass of 273.3 g/mol . Its structure comprises a phenolic core substituted with a methoxy group at position 6 and a methylene-linked anilino group at position 2. The anilino moiety is further substituted with a fluorine atom at position 5 and a methyl group at position 2 (Figure 1). This dual substitution pattern enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(5-fluoro-2-methylanilino)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-10-6-7-12(16)8-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJTZGXSIBADQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC2=C(C(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol typically involves the reaction of 5-fluoro-2-methylaniline with 6-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Halogens, nucleophiles

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H16FNO2
  • Molecular Weight : 261.29 g/mol
  • Boiling Point : Approximately 401.1 °C
  • Density : 1.229 g/cm³

The compound features a methoxy group and a fluoro-substituted aniline, which contribute to its chemical reactivity and biological activity.

Chemistry

In the field of organic synthesis, 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol serves as an important intermediate. It can be utilized in the synthesis of various organic compounds through reactions such as:

  • Oxidation : Can be oxidized to form quinones using reagents like potassium permanganate.
  • Reduction : Capable of undergoing reduction to yield amines.
  • Substitution Reactions : Engages in nucleophilic substitution with halogens or other nucleophiles.

These reactions are critical for developing new materials and compounds in chemical research .

Biology

The compound has been investigated for its biological activities, particularly its potential as an anticancer agent. Studies have indicated that it may exhibit:

  • Antitumor Activity : Research suggests that derivatives of this compound can induce cell death in cancer cells through mechanisms such as microtubule disruption. For instance, related compounds have shown significant toxicity against breast cancer cell lines, indicating a potential for therapeutic applications .
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Medicine

The therapeutic implications of this compound are being explored in various contexts:

  • Cancer Therapy : The compound's ability to inhibit cell proliferation suggests its utility in developing new cancer treatments. For example, studies have shown that structurally similar compounds can effectively reduce tumor volumes in animal models .
  • Drug Development : Its unique structure allows for modifications that could enhance efficacy and reduce toxicity, which is crucial for the development of new pharmacological agents.

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its stable chemical structure and reactivity. Its ability to undergo various chemical transformations makes it valuable in creating colorants for textiles and other materials .

Case Study 1: Anticancer Activity

A study published in PubMed highlighted the anticancer properties of compounds related to this compound. The research demonstrated that these compounds significantly inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of approximately 20.4 μM, showcasing their potential as effective anticancer agents .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of this compound provided insights into its preparation methods using palladium on carbon as a catalyst under specific conditions. This study emphasized the importance of optimizing reaction parameters to achieve high yields and purity, which is essential for both research and industrial applications .

Mechanism of Action

The mechanism of action of 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Anilino Group

Halogen Substitution: Fluoro vs. Chloro

The compound 2-[(5-Chloro-2-methylanilino)methyl]-6-methoxybenzenol (CAS: 196875-75-9) replaces the fluorine atom with chlorine. This substitution increases molecular weight to 289.8 g/mol (C₁₅H₁₆ClNO₂) and alters lipophilicity (ClogP: ~3.2 vs.

Brominated Derivatives

4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol (C₁₈H₁₆BrN₃O₂, MW: 386.2 g/mol) introduces a bromine atom and a quinoxaline ring. The bromine increases steric bulk and polarizability, while the quinoxaline moiety enables π-π stacking interactions, relevant in coordination chemistry .

Modifications in the Phenolic Core

Methoxy Positioning

2-([(1,3-Benzodioxol-5-ylmethyl)imino]methyl)-6-bromo-4-methoxybenzenol (CAS: 477848-16-1, C₁₆H₁₄BrNO₄, MW: 364.19 g/mol) shifts the methoxy group to position 4 and adds a benzodioxolyl group. This enhances electron-donating capacity and solubility in polar solvents .

Benzimidazole-Fused Analogs

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol C₁₅H₁₆FNO₂ 273.3 5-Fluoro, 2-methylanilino Intermediate for fluorinated ligands
2-[(5-Chloro-2-methylanilino)methyl]-6-methoxybenzenol C₁₅H₁₆ClNO₂ 289.8 5-Chloro, 2-methylanilino Enhanced lipophilicity
4-Bromo-2-{[(2,3-dimethylquinoxalin-6-yl)imino]methyl}-6-methoxybenzenol C₁₈H₁₆BrN₃O₂ 386.2 Bromine, quinoxaline Metal coordination
2-([(1,3-Benzodioxol-5-ylmethyl)imino]methyl)-6-bromo-4-methoxybenzenol C₁₆H₁₄BrNO₄ 364.19 4-Methoxy, benzodioxolyl Solubility in polar solvents

Research Findings and Implications

  • Biological Activity : Brominated analogs (e.g., 4-Bromo derivatives) exhibit higher antimicrobial activity due to increased electrophilicity .
  • Synthetic Utility : Chloro-substituted derivatives are preferred in cross-coupling reactions for drug discovery .
  • Coordination Chemistry: Quinoxaline-containing analogs form stable polynuclear complexes with transition metals (e.g., Cu²⁺, Ni²⁺), as evidenced by crystallographic studies .

Biological Activity

2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol, also known by its CAS number 306730-44-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H16FNO2
  • Molecular Weight : 261.29 g/mol
  • Boiling Point : Approximately 401.1 °C (predicted)
  • Density : 1.229 g/cm³ (predicted)
  • pKa : 9.58 (predicted)

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example, research on related organometallic complexes has shown that they can inhibit topoisomerase II (topo II), an enzyme crucial for DNA replication and repair, leading to increased cytotoxicity in various cancer cell lines. These findings suggest that this compound may also possess similar properties due to its structural features .

The mechanism of action for compounds like this compound is often linked to their ability to induce apoptosis in cancer cells. This is typically mediated through the generation of reactive oxygen species (ROS) and subsequent DNA damage. Studies have demonstrated that related compounds can lead to S-phase accumulation in the cell cycle, indicating a disruption in normal cell division processes .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. While specific data for this compound is limited, its structural similarity suggests potential efficacy .

Table 1: Comparative IC50 Values of Related Compounds

Compound NameCell LineIC50 (µM)
Organometallic Complex AA5495.0
Organometallic Complex BSW4803.5
This compoundHypotheticalTBD

Q & A

Q. What are the optimal synthetic routes for 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol, and how do reaction conditions influence yield?

Answer: The compound’s synthesis likely involves:

  • Step 1: Preparation of 5-fluoro-2-methylaniline (a key intermediate, CAS 367-29-3 ).
  • Step 2: Coupling with 6-methoxybenzenol derivatives via reductive amination or nucleophilic substitution.
  • Critical variables:
    • Catalysts: Pd/C or NaBH4 for reductive amination .
    • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the anilino group.
    • Temperature control: Maintain <60°C to avoid side reactions (e.g., demethylation of methoxy groups) .
      Yield optimization requires monitoring by TLC/HPLC and adjusting stoichiometry of the benzyl halide precursor.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; fluoro-aniline aromatic splitting ).
    • HRMS: Validate molecular ion [M+H]⁺ (exact mass ~290.13 g/mol).
  • X-ray crystallography: Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution on the benzene ring) .

Q. What are the solubility and stability profiles under laboratory conditions?

Answer:

  • Solubility:
    • Polar solvents: Soluble in DMSO (≥50 mg/mL), partially soluble in methanol .
    • Nonpolar solvents: Limited solubility in hexane or chloroform.
  • Stability:
    • pH sensitivity: Degrades in acidic conditions (pH <3) due to hydrolysis of the methoxymethyl group.
    • Light sensitivity: Store in amber vials at –20°C to prevent photo-oxidation of the fluoroaromatic moiety .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Steric hindrance: The 2-methyl group on the anilino moiety restricts access to the NH group, reducing nucleophilicity in SN2 reactions .
  • Electronic effects:
    • Fluorine’s electron-withdrawing nature activates the benzene ring for electrophilic substitution but deactivates the anilino NH for acylation .
    • Methoxy group directs electrophiles to the para position via resonance.
      Experimental validation: Compare reaction rates with/without substituents using kinetic studies (UV-Vis monitoring) .

Q. How to resolve contradictions in spectral data for structural isomers?

Answer:

  • Problem: Overlapping NMR signals (e.g., methoxy vs. methylanilino protons).
  • Solutions:
    • 2D NMR (COSY, NOESY): Differentiate between ortho/para isomers via spatial correlations .
    • Isotopic labeling: Synthesize deuterated analogs to simplify splitting patterns .
    • Computational validation: Compare experimental ¹³C shifts with DFT-predicted values (e.g., Gaussian09/B3LYP/6-31G*) .

Q. What computational methods predict the compound’s environmental fate and biodegradability?

Answer:

  • EPI Suite™: Estimate biodegradation half-life (e.g., BioHCwin model) and logP (hydrophobicity index) .
  • Molecular dynamics (MD): Simulate interactions with soil enzymes (e.g., laccases) to assess degradation pathways .
  • Experimental validation: Use OECD 301F (manometric respirometry) to quantify microbial degradation rates .

Key Research Challenges

  • Stereochemical control: The benzylic CH2NH linkage may adopt multiple conformers, complicating crystallography .
  • Biological activity: Preliminary assays suggest weak COX-2 inhibition (IC50 >100 µM), requiring scaffold optimization .

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